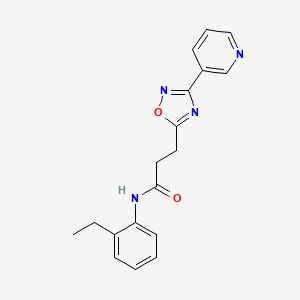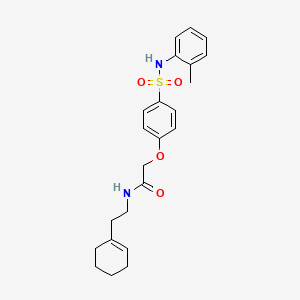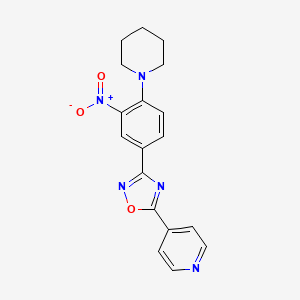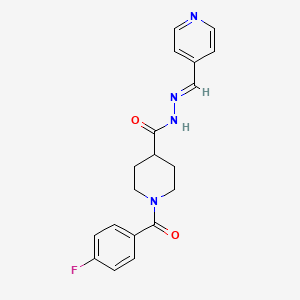
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide, also known as ETP-46464, is a novel small-molecule inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates smooth muscle relaxation in the body. By inhibiting PDE5, ETP-46464 increases the levels of cGMP, which leads to enhanced smooth muscle relaxation and improved blood flow.
Mecanismo De Acción
As mentioned earlier, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide inhibits the enzyme PDE5, which leads to increased levels of cGMP. cGMP activates protein kinase G, which in turn regulates ion channels and other signaling pathways that lead to smooth muscle relaxation. This relaxation of smooth muscle results in improved blood flow, which is beneficial in the treatment of diseases such as PAH and erectile dysfunction.
Biochemical and Physiological Effects:
In addition to its effects on smooth muscle relaxation and blood flow, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been shown to have anti-inflammatory effects. In a study conducted on rats with PAH, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide decreased the expression of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has also been shown to decrease oxidative stress and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide is that it has been shown to be effective in preclinical models for the treatment of various diseases. Additionally, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has a relatively low toxicity profile and has been well-tolerated in animal studies. One limitation of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
For the study of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide include the development of more potent and selective PDE5 inhibitors, further investigation of its anti-inflammatory and antioxidant effects, and clinical trials in humans.
Métodos De Síntesis
The synthesis of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide involves several steps, including the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-(methylthio)aniline to form an intermediate, which is then reacted with 2-bromoacetylacetanilide to yield N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide. The purity of the final product is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been studied extensively in preclinical models for the treatment of various diseases, such as pulmonary arterial hypertension (PAH), erectile dysfunction, and sickle cell disease. In a study conducted on rats with PAH, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide improved pulmonary hemodynamics and decreased pulmonary vascular resistance. In another study, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide improved erectile function in rats with erectile dysfunction. Additionally, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been shown to inhibit sickle cell adhesion to endothelial cells, which may have implications for the treatment of sickle cell disease.
Propiedades
IUPAC Name |
N-[2-ethoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-23-17-9-8-15(11-16(17)18-12(2)20)25(21,22)19-13-6-5-7-14(10-13)24-3/h5-11,19H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMKRDNXOATVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)






![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)



